molecular formula C14H10ClNO6 B1229306 Epoxyquinomicin A CAS No. 175448-31-4

Epoxyquinomicin A

Cat. No. B1229306
CAS RN: 175448-31-4
M. Wt: 323.68 g/mol
InChI Key: WJXATQQNIQELOK-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epoxyquinomicin A is a natural product found in Amycolatopsis sulphurea and Amycolatopsis with data available.

Scientific Research Applications

Anti-Parasitic Effects

Epoxyquinomicin A has been investigated for its potential as an anti-parasitic agent. A study by AbouLaila et al. (2010) demonstrated that epoxomicin, a compound similar to epoxyquinomicin A, exhibited significant inhibitory effects on various Babesia parasites in vitro and in vivo. This suggests potential applications of epoxyquinomicin A in treating parasitic infections such as babesiosis (AbouLaila et al., 2010).

Antimicrobial Properties

Research by Matsumoto et al. (1997) found that epoxyquinomicins A, B, C, and D, isolated from Amycolatopsis, showed weak antimicrobial activity against Gram-positive bacteria. These findings suggest the potential of epoxyquinomicin A in developing new antimicrobial agents (Matsumoto et al., 1997).

Diabetes Therapy

A study by Sidthipong et al. (2013) highlighted the potential of epoxyquinomicin A derivatives in diabetes therapy. They synthesized DHMEQ, a specific inhibitor of NF-κB based on the structure of epoxyquinomicin, which showed promising results in various inflammatory and cancer models, including its effectiveness in improving the success of islet transplantation (Sidthipong et al., 2013).

Anti-Inflammatory Effects

Epoxyquinomicins A, B, C, and D have been shown to exhibit anti-inflammatory effects, particularly in the context of arthritis. A study by Matsumoto et al. (1997) demonstrated the potential of these compounds in treating type II collagen-induced arthritis in mice, providing a basis for their application in rheumatoid arthritis therapy (Matsumoto et al., 1997).

properties

CAS RN

175448-31-4

Product Name

Epoxyquinomicin A

Molecular Formula

C14H10ClNO6

Molecular Weight

323.68 g/mol

IUPAC Name

3-chloro-2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide

InChI

InChI=1S/C14H10ClNO6/c15-7-3-1-2-6(10(7)19)13(21)16-8-4-9(18)14(5-17)12(22-14)11(8)20/h1-4,12,17,19H,5H2,(H,16,21)/t12-,14+/m1/s1

InChI Key

WJXATQQNIQELOK-OCCSQVGLSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)[C@]3([C@@H](C2=O)O3)CO

SMILES

C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)C3(C(C2=O)O3)CO

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)C3(C(C2=O)O3)CO

synonyms

epoxyquinomicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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